2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone is a pyrimidine nucleoside derivative that has garnered attention due to its structural properties and potential biological applications. This compound is characterized by the presence of an amino group at the 2-position, a β-D-arabinofuranosyl sugar moiety, and a methyl group at the 5-position of the pyrimidinone ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is often synthesized as an impurity in the production of cytarabine, a chemotherapeutic agent used primarily in the treatment of leukemia. The synthesis methods for this compound have been detailed in patents and scientific literature, indicating its relevance in pharmaceutical research and development .
The synthesis of 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone typically involves several steps, starting from ribofuranose derivatives. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular formula of 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone is C₁₁H₁₄N₄O₅. The structure features:
The compound's molecular weight is approximately 270.25 g/mol, and it has specific spectral data that can be used for characterization via techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone participates in various chemical reactions typical for nucleosides:
The reaction conditions must be optimized to prevent degradation of the sensitive pyrimidine ring while achieving high yields of the desired products.
The biological activity of 2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone is primarily attributed to its ability to mimic natural nucleotides. It acts as an inhibitor for enzymes such as DNA methyltransferases by incorporating into DNA strands and disrupting normal methylation patterns. This interference can lead to altered gene expression profiles and has implications in cancer therapy .
Studies have shown that compounds with similar structures exhibit significant inhibition against various DNA methyltransferases, suggesting that this compound could possess similar inhibitory properties.
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide insights into its thermal stability and decomposition characteristics.
2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone has several potential applications:
Nucleoside analogues represent a cornerstone of targeted anticancer and antiviral therapeutics, functioning as biomimetic agents that exploit metabolic pathways essential for cellular proliferation. These compounds structurally emulate endogenous nucleosides but incorporate modifications to their sugar moiety or nucleobase, enabling selective interference with DNA/RNA synthesis in rapidly dividing cells. The therapeutic efficacy of nucleoside analogues hinges on their capacity to be intracellularly phosphorylated and incorporated into nascent nucleic acid chains, where they act as chain terminators or induce mutagenic lesions [9]. Within this class, pyrimidine derivatives—particularly arabinofuranosyl-containing compounds—have demonstrated profound clinical significance in oncology, exemplified by agents like cytarabine (Ara-C) for leukemia treatment [6].
2-Amino-1-β-D-arabinofuranosyl-5-methyl-4(1H)-pyrimidinone (CAS 10212-31-4) is classified as a pyrimidine nucleoside analogue characterized by three critical structural elements:
Table 1: Structural Comparison with Canonical Pyrimidine Analogues
Compound | Sugar Moiety | Base Modification | Biological Role |
---|---|---|---|
Cytarabine (Ara-C) | β-D-Arabinofuranosyl | Cytosine (unmodified) | DNA chain termination |
2-Amino-1-(β-D-arabinofuranosyl)-5-methyl-4(1H)-pyrimidinone | β-D-Arabinofuranosyl | 5-Methyl-4-pyrimidinone | DNA synthesis inhibition, apoptosis induction |
Deoxycytidine | β-D-Deoxyribofuranosyl | Cytosine | Natural nucleoside |
Biophysically, the 5-methyl group induces steric hindrance during DNA polymerase engagement, impairing catalytic efficiency and promoting replication fork stalling. This mechanistic nuance aligns with its designation as a purine nucleoside analogue in some literature due to its activity against lymphoid malignancies, though its chemical scaffold remains pyrimidine-based [1].
The development of arabinofuranosyl nucleosides traces to serendipitous discoveries from marine biodiscovery in the mid-20th century:
Table 2: Key Milestones in Arabinofuranosyl Compound Development
Era | Development | Clinical Impact |
---|---|---|
1950–1959 | Isolation of arabinosyl nucleosides from marine sponges | Foundation for nucleoside analogue chemistry |
1960–1969 | Synthesis and FDA approval of cytarabine (Cytosar-U®) | Revolutionized leukemia therapy |
1970–1989 | Mechanistic studies on DNA polymerase inhibition | Rational design of second-generation analogues |
1990–Present | Development of 5-methyl and prodrug variants (e.g., YNK01) | Addressing resistance and oral bioavailability |
YNK01 (4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone 5'-(sodium octadecyl phosphate)) demonstrated route-independent antitumor efficacy in murine L1210 leukemia models, contrasting with cytarabine’s schedule-dependent activity. This underscored the therapeutic potential of lipophilic modifications to arabinofuranosyl compounds [3]. Contemporary research leverages databases like NA-DB (containing >9,000 nucleoside analogues) to accelerate the discovery of novel arabinofuranosyl derivatives with optimized pharmacokinetic and pharmacodynamic profiles [2].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: